Product packaging for Allocyathin B2(Cat. No.:)

Allocyathin B2

Cat. No.: B1245976
M. Wt: 300.4 g/mol
InChI Key: OJMVUIQFSYRFTF-DFQSSKMNSA-N
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Description

Natural Occurrence and Ecological Context

Allocyathin B2 is a secondary metabolite found in certain species of fungi. It has been isolated from the fruiting bodies of the mushroom Sarcodon scabrosus, a species known for its bitter taste and its production of a diverse array of cyathane diterpenoids. tandfonline.comtandfonline.com This fungus typically grows in coniferous forests. The production of such complex molecules by these organisms is believed to play a role in their ecological interactions, potentially as a defense mechanism. This compound has also been identified as a metabolite of the bird's nest fungus Cyathus earlei. thieme-connect.com The co-occurrence of this compound with other structurally related compounds in these fungi suggests a shared biosynthetic pathway.

Classification within the Cyathane Diterpenoid Family

This compound belongs to the cyathane family of diterpenoids, a large class of natural products characterized by a unique 5-6-7 fused tricyclic carbon skeleton. nih.gov This structural motif presents a significant synthetic challenge and is a hallmark of this compound class. The cyathane family is diverse, with variations in oxidation patterns and stereochemistry leading to a wide range of biological activities. nih.gov

This compound is distinguished within this family by its specific arrangement of functional groups. Its structure is less oxygenated than some of its relatives, such as the scabronines, which possess additional oxidized carbons. escholarship.org The relationship between this compound and other cyathane diterpenoids, such as the erinacines and sarcodonins, has been a subject of extensive research, particularly in understanding their biosynthetic connections and comparative biological effects. caltech.edu

Interactive Table 1: Comparison of Selected Cyathane Diterpenoids
CompoundCore StructureKey Structural FeaturesNatural Source
This compound 5-6-7 TricyclicLacks the common 6-7 trans ring fusion found in many cyathins. caltech.eduSarcodon scabrosus, Cyathus earlei tandfonline.comthieme-connect.com
Erinacine A 5-6-7 TricyclicA d-xylose (B76711) conjugate of this compound. escholarship.orgHericium erinaceum d-nb.info
Scabronine A 5-6-7 TricyclicHighly oxidized C-ring with six contiguous stereocenters and a hemiacetal moiety. Sarcodon scabrosus
Sarcodonin G 5-6-7 TricyclicPossesses a hydroxyl group at C19. escholarship.orgSarcodon scabrosus caltech.edu

Historical Overview of Isolation and Initial Characterization

The initial isolation and structural elucidation of this compound were part of broader investigations into the chemical constituents of fungi. In 1989, Nakayama and coworkers reported the isolation of several new cyathane molecules, including this compound, from the fungus Sarcodon scabrosus. caltech.educaltech.edu The structure of this compound was determined through a combination of spectroscopic techniques, which are fundamental to the characterization of new natural products. numberanalytics.com

These methods included Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity and stereochemistry of the carbon and hydrogen atoms, Mass Spectrometry (MS) to establish the molecular weight and formula, and Infrared (IR) spectroscopy to identify key functional groups. tandfonline.comleah4sci.comorgchemboulder.com The definitive three-dimensional structure was later confirmed through single-crystal X-ray crystallography, a technique that provides unambiguous proof of a molecule's spatial arrangement. caltech.eduresearchgate.net

Interactive Table 2: Spectroscopic Data for this compound
TechniqueObservationReference
¹H NMR Complex pattern of signals indicative of the tricyclic structure and various proton environments. tandfonline.comtandfonline.com
¹³C NMR Signals corresponding to the 20 carbon atoms of the diterpenoid skeleton. tandfonline.com
Mass Spectrometry (MS) Molecular ion peak consistent with the chemical formula C₂₀H₂₈O₂. tandfonline.com
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl and carbonyl functional groups. tandfonline.com
X-ray Crystallography Provided the definitive three-dimensional structure and stereochemistry. caltech.eduresearchgate.net

Significance of this compound in Natural Product Chemistry Research

This compound has emerged as a significant molecule in the field of natural product chemistry, primarily due to its challenging yet representative structure. It has served as a benchmark target for the development and validation of new synthetic strategies. The first total synthesis of (±)-Allocyathin B2 was reported by the Snider group in 1996, a landmark achievement that showcased a novel carbonyl-ene reaction to construct the core structure. escholarship.orgcaltech.edubrandeis.edu

Following this, other renowned synthetic chemists, including the groups of Trost and Nakada, have reported elegant enantioselective total syntheses of (+)-Allocyathin B2. nih.govnih.govnih.gov These syntheses are notable for their innovative approaches, such as Trost's use of palladium- and ruthenium-catalyzed cycloisomerization reactions and Nakada's convergent strategy employing asymmetric catalysis. thieme-connect.comnih.govnih.gov The pursuit of this compound's total synthesis has not only demonstrated the power of modern organic chemistry but has also spurred the discovery of new reactions and synthetic methodologies that have broader applications in the synthesis of other complex molecules. Its structural relationship to the potent nerve growth factor (NGF) synthesis stimulator, erinacine A (the xyloside of this compound), has further fueled interest in its synthesis as a potential precursor to medicinally relevant compounds. escholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B1245976 Allocyathin B2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(3aR,5aR,6S)-6-hydroxy-3a,5a-dimethyl-1-propan-2-yl-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C20H28O2/c1-13(2)15-7-8-19(3)9-10-20(4)16(18(15)19)6-5-14(12-21)11-17(20)22/h5-6,12-13,17,22H,7-11H2,1-4H3/t17-,19+,20+/m0/s1

InChI Key

OJMVUIQFSYRFTF-DFQSSKMNSA-N

Isomeric SMILES

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O)C=O

Canonical SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)O)C=O

Synonyms

allocyathin B2

Origin of Product

United States

Biosynthetic Investigations of Allocyathin B2

Fungal Producers and Strain Specificity

Allocyathin B2 was first isolated from the bird's nest fungus Cyathus earlei. acs.orgusask.ca Related cyathane diterpenoids have been identified in various species of the genera Cyathus, Hericium, and Sarcodon. mdpi.com For instance, Cyathus helenae and Cyathus africanus are also known producers of cyathin-type compounds. usask.caescholarship.org The production of these metabolites can be highly specific to the fungal strain and culture conditions. For example, erinacine A, the xyloside of this compound, was isolated from the mycelia of Hericium erinaceum. acs.orgtandfonline.com The distribution of these compounds across different fungal species suggests a shared, evolutionarily conserved biosynthetic origin. mdpi.com

Fungal ProducerNotable Cyathane Diterpenoid(s)
Cyathus earleiThis compound acs.orgusask.ca
Cyathus helenaeCyathin A3, Allocyathin B3 usask.caescholarship.org
Cyathus africanusCyathane diterpenoids syjxb.com
Hericium erinaceumErinacine A, Erinacine P, (-)-Cyatha-3,12-diene acs.orgtandfonline.comsyjxb.com
Sarcodon scabrosusScabronines tandfonline.com
Sarcodon cyrneusCyrneines tandfonline.com

Postulated Biosynthetic Pathways for Cyathane Diterpenoids

The biosynthesis of the characteristic cyathane core is proposed to originate from the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). escholarship.orgnih.gov Early feeding studies using 13C-labeled sodium acetate (B1210297) with Cyathus earlei supported the hypothesis that the cyathane skeleton is assembled via the isoprenoid pathway. escholarship.org

The proposed biosynthetic cascade involves several key transformations:

Cyclization: The linear GGPP undergoes a complex cyclization sequence. It is believed to first form a bicyclic intermediate. escholarship.org

Rearrangement: A subsequent Wagner-Meerwein rearrangement leads to the expansion of one of the rings, a critical step in forming the seven-membered ring of the cyathane core. escholarship.org

Final Ring Closure: The final cyclization step forms the five-membered ring, completing the 5-6-7 tricyclic framework. escholarship.org

Modifications: A series of oxidative modifications on the core structure then leads to the various cyathane diterpenoids, including this compound. escholarship.org

A common biosynthetic intermediate for many cyathane diterpenoids is believed to be (-)-cyatha-3,12-diene. syjxb.comresearchgate.net This hydrocarbon has been isolated from Hericium erinaceum and its formation from GGPP has been demonstrated in a cell-free system. syjxb.comresearchgate.net

Enzymatic Steps and Key Metabolic Intermediates

The biosynthesis of this compound and other cyathanes involves a series of enzymatic reactions, primarily catalyzed by terpene synthases (cyclases) and cytochrome P450 monooxygenases.

Geranylgeranyl Pyrophosphate Synthase (GGPPS): This enzyme is responsible for synthesizing the GGPP precursor from smaller isoprenoid units. nih.gov

Terpene Synthase/Cyclase: A key enzyme, often a UbiA-type terpene synthase, catalyzes the intricate cyclization of GGPP to form the fundamental cyathane skeleton. nih.govresearchgate.net In Hericium erinaceus, the enzyme EriG has been identified as the terpene synthase responsible for forming the cyathane core. nih.gov

Cytochrome P450 Hydroxylases: Following the formation of the core tricycle, a series of cytochrome P450 enzymes (P450s) introduce hydroxyl groups at various positions. nih.gov These oxidative modifications are crucial for the structural diversity of the cyathane family. For example, the eri gene cluster in H. erinaceus contains several P450 hydroxylases (EriA, EriC, EriI). nih.gov

Oxidases and Reductases: Further enzymatic modifications, such as those carried out by FAD-dependent oxidases and NADP(H)-dependent reductases, are involved in generating features like the α,β-unsaturated aldehyde group found in many bioactive cyathanes. nih.govnih.gov The enzyme EriM, an FAD-dependent oxidase, has been identified as responsible for forming an allyl aldehyde in erinacine biosynthesis. nih.govresearchgate.net

Glycosyltransferases: In the case of glycosylated cyathanes like erinacine A, a glycosyltransferase (like EriJ in H. erinaceus) attaches a sugar moiety, such as xylose, to the cyathane aglycone. nih.gov

Key Metabolic Intermediates:

Geranylgeranyl Pyrophosphate (GGPP): The universal C20 precursor. escholarship.org

(-)-Cyatha-3,12-diene: A common hydrocarbon intermediate. syjxb.comresearchgate.net

Erinacine P: Considered a parental metabolite for other cyathane-xylosides like erinacines A and B. syjxb.comd-nb.info

Erinacine Q: A precursor to erinacine C. d-nb.infofigshare.com

Genetic Analysis of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of cyathane diterpenoids are often organized into biosynthetic gene clusters (BGCs). mdpi.comnih.gov The identification and characterization of these BGCs provide significant insight into the biosynthetic machinery.

In Hericium erinaceus, a well-studied BGC known as the eri cluster contains genes encoding a geranylgeranyl pyrophosphate synthase (EriE), a terpene synthase (EriG), several P450 hydroxylases (EriA/C/I), and a glycosyltransferase (EriJ). nih.govresearchgate.net Genome mining has revealed similar gene clusters in other fungi, such as the cya cluster in Cyathus striatus and the rim cluster in Rickenella mellea. nih.gov

Recent genomic analysis of Cyathus olla has also identified a BGC responsible for producing cyathane diterpenes. nih.govresearchgate.net Comparative genomic studies between different Cyathus species are beginning to shed light on the evolution and diversification of these biosynthetic pathways. nih.gov The discovery of these BGCs opens up possibilities for heterologous expression and metabolic engineering to produce novel "unnatural" cyathane analogues. nih.govnih.gov

Cell-Free System Studies in Biosynthesis

Cell-free system studies have been instrumental in elucidating specific steps in the cyathane biosynthetic pathway. These in vitro assays allow researchers to study the function of individual enzymes in a controlled environment, free from the complexities of the living cell.

A significant breakthrough was the demonstration of the cell-free conversion of all-trans-geranylgeranyl diphosphate (B83284) (GGPP) into (-)-cyatha-3,12-diene. syjxb.comresearchgate.net This experiment provided direct evidence for the role of this hydrocarbon as a key intermediate in the biosynthesis of cyathane diterpenoids and confirmed the function of the responsible diterpene cyclase. researchgate.net Such studies are crucial for verifying the proposed functions of enzymes identified through genetic analysis and for understanding the precise mechanisms of the complex cyclization and rearrangement reactions. tandfonline.comresearchgate.net

Advanced Chemical Synthesis of Allocyathin B2 and Analogues

Retrosynthetic Strategies and Complex Target Design

The total synthesis of Allocyathin B2, a molecule with a distinctive angularly fused 5-6-7 tricyclic skeleton, necessitates a sophisticated retrosynthetic analysis. nih.govthieme-connect.com A common strategy involves dissecting the complex core into more manageable and synthetically accessible fragments.

A convergent approach is often favored, where key fragments are synthesized independently and then coupled together in the later stages. researchgate.netacs.orgnih.gov This strategy allows for flexibility and efficiency. For instance, the retrosynthetic analysis of erinacine B, a close analogue, breaks down the molecule to reveal key precursor tricycle 108, which itself originates from the coupling of enantioenriched alkyl iodide 99 and aldehyde 98. caltech.edu

Key disconnections in the retrosynthesis of this compound often target the seven-membered ring and the fusion points of the tricyclic system. One notable approach involves a [3+4] annulation strategy to construct the seven-membered carbocycle, a key feature of the allocyathin skeleton. orgsyn.org Another powerful strategy employs a Pauson-Khand reaction to assemble the 5-6-7 tricarbocyclic fused core structure. researchgate.net

Enantioselective Total Synthesis Approaches

Achieving the correct stereochemistry is paramount in the synthesis of biologically active natural products like this compound. Enantioselective total synthesis ensures the production of a single, desired enantiomer.

Asymmetric Catalysis in Stereocontrol

Asymmetric catalysis has been instrumental in establishing the key stereocenters in the synthesis of (+)-Allocyathin B2. researchgate.netacs.orgnih.gov A pivotal step in several syntheses is the use of a palladium-catalyzed asymmetric allylic alkylation (AAA) to install the first quaternary stereocenter with high enantioselectivity. nih.govthieme-connect.comnih.govfigshare.comacs.orgnih.gov This reaction sets the stereochemical foundation for the rest of the synthesis.

Transition metal-catalyzed cycloisomerizations have also played a crucial role. Specifically, a ruthenium-catalyzed diastereoselective cycloisomerization of a 1,6-enyne has been employed to construct the six-membered ring of the tricyclic core. nih.govnih.govfigshare.comacs.orgnih.gov The choice between palladium and ruthenium catalysts can lead to a divergence in stereochemical outcomes, providing a powerful tool for controlling the synthesis. nih.govfigshare.comacs.org

Furthermore, catalytic asymmetric intramolecular cyclopropanation (CAIMCP) has been utilized to prepare key chiral building blocks for the convergent synthesis of (+)-Allocyathin B2. researchgate.netnih.gov

Chiral Building Block Design and Implementation

The use of pre-synthesized chiral building blocks is another cornerstone of the enantioselective synthesis of this compound. researchgate.netacs.orgnih.gov These building blocks, often prepared through asymmetric catalysis or by utilizing the chiral pool, are then incorporated into the main synthetic sequence.

For example, a convergent approach developed for the synthesis of (+)-Allocyathin B2 and (-)-erinacine B utilized new chiral building blocks prepared through novel asymmetric catalysis procedures. researchgate.net These building blocks already contain the necessary stereochemical information, which is then carried through the subsequent reaction sequence. The enantioselective synthesis of the cyathane core has been achieved using chiral building blocks derived from asymmetric intramolecular cyclopropanation and baker's yeast reduction. researchgate.netnih.gov

The design of these chiral intermediates is critical. For instance, a rationally designed chiral synthetic intermediate featuring an α,β-unsaturated sulfone functionality has been employed. This versatile group can act as a masked ketone and a Michael acceptor, demonstrating the thoughtful design required for efficient synthesis. researchgate.net

Diastereoselective Synthesis Methodologies

Once the initial stereocenters are set, subsequent reactions must proceed with high diastereoselectivity to maintain stereochemical integrity. In the synthesis of this compound, several diastereoselective methods have been employed.

A notable example is the diastereoselective hydroxylative Knoevenagel reaction, which is used to introduce the final hydroxyl group with excellent stereocontrol. nih.govthieme-connect.comnih.govfigshare.com This reaction, proceeding with a diastereomeric ratio of over 20:1, highlights the precision that can be achieved. nih.gov

Ring-closing metathesis and cycloisomerization reactions have also been shown to proceed with high diastereoselectivity. For instance, a Ru-catalyzed diastereoselective cycloisomerization was key in constructing the six-membered ring. nih.govnih.govfigshare.com Additionally, a diastereoselective intramolecular aldol (B89426) reaction has been used to form the tricyclic core in high yield. acs.orgnih.govacs.org The annulation of certain acryloylsilanes has also been shown to proceed in a highly diastereoselective manner. orgsyn.org

Key Reaction Development and Mechanistic Insights in Total Synthesis

The total synthesis of this compound has not only been a testament to the power of existing synthetic methods but has also spurred the development of new reactions and a deeper understanding of reaction mechanisms.

Key transformations employed in various syntheses include:

Birch reductive methylation : To create all-carbon quaternary stereocenters. researchgate.netfigshare.com

Modified Wolff-Kishner-Huang reduction : A crucial reduction step. researchgate.netfigshare.com

Carbenoid-mediated ring expansion : To form the 5-6-7-tricyclic core. researchgate.netfigshare.comd-nb.info

Suzuki coupling : For the rapid construction of the 5-6-6-tricyclic skeleton. researchgate.netresearchgate.netfigshare.com

Friedel-Crafts cyclization : A chelation-controlled regioselective reaction. researchgate.netresearchgate.netfigshare.com

Samarium diiodide-mediated ring expansion : A successful method for expanding the ring system. acs.orgnih.govacs.org

Mechanistic studies have been crucial, for example, in understanding the stereochemical divergence observed in Pd- and Ru-catalyzed cycloisomerization reactions. nih.govfigshare.comacs.org These insights allow for the rational selection of catalysts to achieve the desired stereochemical outcome.

Advanced Aldol Reactions and Derivatives

Aldol reactions and their derivatives are fundamental transformations in the construction of the this compound framework. researchgate.netfigshare.com They have been utilized for the construction of both the A and B rings of the tricyclic system. figshare.com

An intramolecular aldol reaction has been a key step in several syntheses to close the tricyclic core with high yield. acs.orgnih.govacs.org In the synthesis of (-)-erinacine E, an acyl group migratory intramolecular aldol reaction was developed to prevent the retro-aldol reaction and enable the construction of the strained structure. researchgate.netnih.gov Furthermore, a tandem allylic isomerization-Aldol reaction has been developed, involving the in situ formation of a dienolate intermediate that reacts with an aldehyde. researchgate.net

A unique hydroxylative Knoevenagel reaction, a variation of the aldol condensation, has been effectively used to stereoselectively introduce an oxygen-bearing center in the final stages of the synthesis. nih.govthieme-connect.com

Annulation and Ring-Forming Cyclizations (e.g., Brook rearrangement, Friedel-Crafts)

The construction of the characteristic 5-6-7 tricyclic core of this compound often relies on powerful annulation and cyclization strategies. One notable approach involves a Brook rearrangement-mediated [3+4] annulation to form the seven-membered ring. orgsyn.orgresearchgate.net This method has been successfully utilized to synthesize the tricyclic core of cyathins. researchgate.net In this sequence, the reaction of an α,β-unsaturated acylsilane with a ketone enolate initiates a cascade involving a Brook rearrangement, which is then followed by a [3+2] or [3+4] cyclization to generate substituted cyclopentendiols or bicyclic siloxycycloheptenones, respectively. gelest.com

Another powerful tool for constructing the cyclic framework is the Friedel-Crafts reaction. In the context of cyathane diterpenoid synthesis, a chelation-controlled, highly regioselective Friedel-Crafts cyclization has been a key step in the rapid construction of the 5-6-6 tricyclic skeleton, a common precursor to the 5-6-7 core of this compound. researchgate.netacs.orgnih.gov This intramolecular cyclization effectively forges one of the crucial ring systems of the cyathane core.

Cross-Coupling Reactions (e.g., Suzuki coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have proven indispensable in the synthesis of this compound and related compounds. researchgate.netacs.orgnih.govwikipedia.org The Suzuki reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.org In a collective synthesis of several cyathane diterpenoids, including this compound, a mild Suzuki coupling of a heavily substituted, nonactivated cyclopentenyl triflate was a pivotal transformation. researchgate.netacs.orgnih.gov This reaction, utilizing a phosphinamide-derived palladacycle as a precatalyst, enabled the efficient construction of the 5-6-6 tricyclic skeleton. researchgate.netacs.orgnih.gov The versatility of the Suzuki coupling allows for the connection of complex molecular fragments, a crucial aspect in convergent synthetic strategies.

Rearrangement Reactions and Ring Expansions (e.g., Samarium diiodide-mediated, Carbenoid-mediated)

Rearrangement and ring-expansion reactions are strategic maneuvers to access the challenging seven-membered ring of the cyathane core. Samarium diiodide (SmI2)-mediated reactions have been prominently featured in this context. researchgate.netnih.govcaltech.edunih.gov SmI2 is a powerful single-electron reducing agent that can initiate a variety of transformations, including radical cyclizations and pinacol (B44631) couplings. nih.gov In one enantioselective total synthesis of (+)-Allocyathin B2, a samarium diiodide-mediated ring expansion was a key step in forming the 5-6-7 tricyclic core system. nih.gov This transformation often proceeds with high stereocontrol.

Carbenoid-mediated ring expansions have also been employed to construct the 5-6-7 tricyclic core. acs.orgnih.gov This method involves the reaction of a ketone with a carbenoid species, leading to the insertion of a carbon atom into one of the rings and thus expanding its size. This strategy was successfully applied in a collective synthesis of cyrneine A, this compound, and other related diterpenoids, highlighting its utility in building the characteristic seven-membered ring. acs.orgnih.gov

Palladium and Ruthenium-Catalyzed Cycloisomerizations

Transition metal-catalyzed cycloisomerizations of enynes are atom-economical and efficient methods for constructing cyclic systems. Both palladium and ruthenium catalysts have been extensively explored and utilized in the synthesis of (+)-Allocyathin B2. nih.govacs.orgnih.govnih.gov In a landmark enantioselective synthesis, a palladium-catalyzed asymmetric allylic alkylation (AAA) was first used to establish a key quaternary stereocenter. nih.govacs.orgnih.govnih.gov This was followed by a crucial ruthenium-catalyzed diastereoselective cycloisomerization of a 1,6-enyne to construct the six-membered ring of the cyathin core. nih.govacs.orgnih.govnih.gov The choice between palladium and ruthenium catalysts can lead to different stereochemical outcomes, a phenomenon that has been exploited to achieve the desired stereochemistry in the final product. nih.govacs.orgnih.gov Mechanistic studies have revealed that palladium-catalyzed cycloisomerizations often proceed via a hydropalladation pathway, while ruthenium-catalyzed reactions can involve different mechanistic manifolds. nih.gov

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including those found in complex natural products. rsc.orgwikipedia.org RCM utilizes metal catalysts, typically containing ruthenium, to facilitate the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and volatile ethylene. wikipedia.org While direct application of RCM to the final seven-membered ring of this compound is less commonly reported in the reviewed literature, its utility in constructing medium-sized rings makes it a relevant strategy in the broader context of cyathane synthesis. For instance, RCM has been successfully used to synthesize seven-membered rings in other natural products. thieme-connect.com

Collective Synthesis of this compound and Related Cyathane Diterpenoids

The structural similarities among the various cyathane diterpenoids have inspired the development of collective or divergent synthetic strategies. These approaches aim to synthesize multiple family members from a common intermediate, which is an efficient and elegant way to access a range of natural products and their analogues for biological evaluation.

A notable example of a collective synthesis provided access to cyrneines A and B, glaucopine C, and (+)-Allocyathin B2. acs.orgnih.gov This strategy relied on the construction of a common 5-6-6 tricyclic skeleton through a mild Suzuki coupling and a chelation-controlled Friedel-Crafts cyclization. researchgate.netacs.orgnih.gov From this key intermediate, a series of strategic transformations, including a Birch reductive methylation, a modified Wolff-Kishner-Huang reduction, and a carbenoid-mediated ring expansion, were employed to furnish the 5-6-7 tricyclic core. acs.orgnih.gov Late-stage functional group manipulations and skeletal rearrangements then allowed for the divergent synthesis of the target molecules. acs.orgnih.gov This approach not only demonstrates the power of modern synthetic methods but also provides a platform for the synthesis of other structurally related natural products.

Formal Syntheses of this compound and Biologically Relevant Analogues

Formal syntheses, which involve the synthesis of a known intermediate that has been previously converted to the final natural product, play a crucial role in validating new synthetic strategies and providing alternative routes to complex molecules. Several formal syntheses of this compound have been reported, each highlighting different key reactions.

One formal synthesis utilized a Brook rearrangement-mediated [3+4] annulation to construct the 5-6-7 tricyclic skeleton of this compound, demonstrating the viability of this method for accessing the core structure. orgsyn.org Another approach featured a convergent enantioselective construction of the 5-6-7 tricyclic core system using chiral building blocks derived from asymmetric catalysis, followed by an intramolecular aldol reaction and a samarium diiodide-mediated ring expansion. nih.gov

The synthesis of biologically relevant analogues of this compound is also of significant interest, as these compounds can help to elucidate structure-activity relationships. For example, erinacine A, the 1-β-D-xyloside of (+)-Allocyathin B2, is a potent stimulator of nerve growth factor (NGF) synthesis. nih.govescholarship.org The synthesis of erinacine A has been achieved alongside that of this compound, often involving a late-stage glycosylation step. escholarship.orgbrandeis.edu The development of synthetic routes that allow for the modification of the core structure and the attached sugar moieties is crucial for exploring the full therapeutic potential of this class of compounds.

Elucidation of Biological Activities and Molecular Mechanisms

Modulation of Nerve Growth Factor (NGF) Synthesis

While direct studies on allocyathin B2's effect on Nerve Growth Factor (NGF) synthesis are part of a broader investigation into cyathane diterpenoids, its structural analog, erinacine A, which is a D-xylose (B76711) conjugate of this compound, is a potent stimulator of NGF synthesis. nih.gov The shared cyathane core suggests that this compound may also possess similar neurotrophic properties.

In Vitro Studies on Cellular NGF Production

Research has shown that certain cyathane diterpenoids can stimulate the production of NGF in cultured cells. For instance, erinacines, structurally related to this compound, have been shown to induce NGF synthesis in vitro. d-nb.inforesearchgate.net Studies on erinacine A, a close derivative, have demonstrated its ability to enhance NGF synthesis in vitro and increase both NGF and catecholamine levels in the locus coeruleus and hippocampus of rats. nih.gov Another related class of compounds, the hericenones, also stimulate NGF synthesis. nih.gov These findings highlight the potential of the cyathane scaffold, shared by this compound, to influence neuronal health through the upregulation of crucial neurotrophic factors.

Mechanistic Investigations of NGF Upregulation

The upregulation of NGF by bioactive compounds can occur through various cellular pathways. NGF itself promotes neuronal sensitization and can stimulate local neuronal sprouting. nih.gov The binding of NGF to its TrkA receptor is a critical step that initiates downstream signaling cascades. nih.gov While the precise mechanism for this compound is yet to be fully elucidated, the activity of related compounds suggests potential pathways. For example, some natural compounds are known to increase pro-NGF and NGF levels, leading to a decrease in neuroinflammation. griffith.edu.au The general mechanism of NGF action involves its role in maintaining the sensitivity of nociceptive sensory neurons. nih.gov An increase in NGF can lead to the upregulation of other factors like brain-derived neurotrophic factor (BDNF), which in turn influences neuronal excitability. nih.gov

Kappa Opioid Receptor Agonist Activity

This compound and its relatives have been identified as agonists of the kappa opioid receptor (KOR), a G protein-coupled receptor involved in mediating a variety of physiological effects, including nociception, consciousness, and mood. researchgate.netwikipedia.org

Ligand-Receptor Binding Studies (non-clinical)

Signaling Pathway Activation in Receptor Systems

Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR is coupled to the Gi/G0 protein, and its activation leads to an increase in phosphodiesterase activity, which in turn breaks down cAMP, producing an inhibitory effect in neurons. wikipedia.org KOR activation also couples to inward-rectifier potassium and N-type calcium ion channels. wikipedia.org Furthermore, agonist stimulation of the KOR can activate mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK). wikipedia.orgfrontiersin.org The canonical KOR signaling pathway involves both G-protein and β-arrestin-2 dependent pathways, with G-protein signaling mediating analgesic effects and β-arrestin-2 signaling being associated with dysphoric effects. nih.gov

Antimicrobial Efficacy in Research Models

The cyathane class of terpenoids, to which this compound belongs, has been recognized for its antimicrobial properties. nih.gov

Initial research on this compound indicated that it exhibits biological activity against actinomycetes, as well as both Gram-positive and Gram-negative bacteria and some fungi. nih.gov Subsequent studies on related cyathane diterpenoids have further substantiated the antimicrobial potential of this structural class. researchgate.netresearchgate.net For example, direct bioautography has been used to analyze the antimicrobial activity of secondary metabolites from fungi that produce these compounds. researchgate.net While detailed quantitative data on the antimicrobial spectrum of this compound is limited, the consistent findings across the cyathane family underscore its potential as an antimicrobial agent. The table below summarizes the observed antimicrobial activity of cyathane diterpenoids.

Microorganism Type Activity Observed Reference
ActinomycetesYes nih.gov
Gram-positive bacteriaYes nih.gov
Gram-negative bacteriaYes nih.gov
FungiYes nih.gov

Activity Spectrum Against Bacterial and Fungal Strains (in vitro)

Anti-inflammatory Effects in Pre-Clinical Models

This compound has demonstrated notable anti-inflammatory activity in pre-clinical, cell-based models. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. frontiersin.orgnih.govmdpi.com Microglia are the primary immune cells of the central nervous system, and their over-activation by stimuli like LPS leads to the release of pro-inflammatory mediators, including NO, contributing to neuroinflammation. nih.gov The ability of this compound to suppress NO production suggests a potential role in modulating neuro-inflammatory processes. frontiersin.orgnih.gov

Furthermore, other cyathane diterpenes have been evaluated for topical anti-inflammatory activity using the Croton oil ear test in mice, a standard pre-clinical model for assessing anti-inflammatory agents. researchgate.net This indicates that the cyathane scaffold is a promising backbone for the development of anti-inflammatory compounds.

Anti-proliferative Activity in Cell Lines

The anti-proliferative capacity of cyathane diterpenoids, including this compound, has been a subject of scientific inquiry. researchgate.net This class of compounds has been evaluated for cytotoxic effects against various human cancer cell lines. aun.edu.eg While the broader family of compounds is recognized for these properties, specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not widely reported in the reviewed literature. The screening of such compounds is typically performed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration at which cell proliferation is inhibited by 50% (IC50). nih.gov

Table 2: Anti-proliferative Screening of this compound

Activity Type Screening Status Cell Lines Quantitative Data (IC50)

Inhibition of Mycobacterial Growth (e.g., Mycobacterium tuberculosis in vitro)

There is currently no evidence in the reviewed scientific literature to suggest that this compound possesses inhibitory activity against the growth of Mycobacterium tuberculosis. Screening for anti-tubercular agents is a critical area of research, often involving assays against virulent strains like M. tuberculosis H37Rv. ebi.ac.ukphcog.com Notably, a study on dissectol A, a structurally related natural product, found that it was not effective at inhibiting the growth of whole-cell Mycobacterium tuberculosis. researchgate.net This finding for a related compound underscores the need for specific testing and suggests that activity cannot be assumed across the entire class.

Broader Biological Spectrum and Screening Methodologies

This compound is a member of the cyathane diterpenoids, a class of natural products known for a wide array of biological activities, including antimicrobial, anti-inflammatory, anti-proliferative, and nerve growth factor (NGF)-stimulating properties. researchgate.netnih.gov The discovery of these activities relies on a variety of screening methodologies.

Initial discovery often involves high-throughput screening (HTS), where large libraries of chemical compounds are rapidly tested against biological targets to identify "hits". basicmedicalkey.com For assessing specific activities, various assays are employed. Anti-inflammatory potential is often screened using cell-based assays that measure the production of inflammatory mediators like nitric oxide (NO) in LPS-stimulated macrophages or microglial cells. frontiersin.orgnih.gov Anti-proliferative activity is typically evaluated through cytotoxicity assays against a panel of human cancer cell lines, such as the NCI-60 panel, using methods like the MTT or SRB (Sulphorhodamine B) assays. nih.gov Antimicrobial activity is determined using methods like the broth microdilution assay to find the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govconnectjournals.com The pursuit of neurotrophic agents may involve observing neurite outgrowth in cell lines like PC12. nih.gov These diverse screening approaches are essential for uncovering the full biological potential of natural products like this compound.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements for Biological Activity

A pharmacophore is the three-dimensional arrangement of molecular features essential for biological activity. For Allocyathin B2 and related cyathane diterpenoids, the biological activity is highly sensitive to minor structural changes. d-nb.info While a definitive, computationally-derived pharmacophore model for each of its activities is still an area of active research, analysis of this compound and its active analogs allows for the identification of key pharmacophoric elements.

The importance of the C14 hydroxyl group is highlighted by its natural xyloside derivative, Erinacine A, which is also a potent stimulator of NGF synthesis. escholarship.orgcreopharm.com.ua This suggests that the C14 position is a critical site for interaction, likely as a hydrogen bond donor, and that modifications at this site, such as glycosylation, are well-tolerated and can even modulate activity. Preliminary SAR studies of Erinacine E, a related κ-opioid receptor agonist, indicated that all of its functional groups and side chains were necessary for activity, suggesting a highly specific binding interaction where multiple points of contact are crucial. jst.go.jp

The table below outlines the proposed pharmacophoric elements of the this compound scaffold based on comparative structural analysis.

FeatureProposed Role in Biological ActivitySupporting Evidence
5-6-7 Tricyclic Core Provides a rigid, sterically defined scaffold to present functional groups in a precise 3D orientation for receptor binding.Common structural feature across all active cyathane diterpenoids. escholarship.org
C14-Hydroxyl Group Acts as a critical hydrogen bond donor. It is a key site for derivatization (e.g., glycosylation in Erinacine A).Activity is retained or modulated in derivatives like Erinacine A. escholarship.orgcreopharm.com.ua
C15-Aldehyde Group Likely participates in hydrogen bonding (as an acceptor) or covalent interactions with the biological target.A common feature among several active cyathanes.
Angular Methyl Groups Contribute to the specific hydrophobic and steric profile required for binding pocket recognition.General feature of the cyathane skeleton. escholarship.org
Overall Stereochemistry The specific spatial arrangement of rings and substituents is critical for fitting into the chiral binding site of a target protein.Minor changes in stereochemistry can lead to significant loss of activity. d-nb.info

Design and Synthesis of this compound Derivatives for SAR Exploration

The exploration of this compound's SAR is heavily dependent on the chemical synthesis of analogs and derivatives. Several total syntheses of this compound have been accomplished, with many research groups noting that their synthetic routes are designed to be adaptable for the creation of derivatives for SAR studies. researchgate.netnih.govscribd.com These synthetic strategies provide access to molecules with targeted modifications, allowing researchers to probe the function of each part of the molecule.

Key synthetic strategies for SAR exploration include:

Modification of the C14 Hydroxyl Group: As a key pharmacophoric element, this group is a prime target for modification. Synthetically, this can involve acylation, etherification, or glycosylation to produce a range of derivatives. The synthesis of Erinacine A, the xyloside of this compound, is a prominent example of this approach. escholarship.org

Alteration of the C15 Aldehyde: The aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups to determine its role in receptor binding and activation.

Simplification of the Tricyclic Core: To understand the minimal structural requirements for activity, simplified analogs have been designed and synthesized. For instance, studies on hamigeran B analogs, which share structural similarities with the cyathane scaffold, have provided insights into the features required for anti-neuroinflammatory and neurite outgrowth-stimulating activities. mdpi.com

Varying Stereochemistry: Synthetic routes that allow for the creation of different stereoisomers are crucial for confirming the stereochemical requirements for activity. The total synthesis of this compound is often pursued because it lacks a stereocenter at the C5 position, which simplifies the synthetic challenge compared to other cyathins. escholarship.orgusask.ca

The development of convergent synthetic approaches, where different parts of the molecule are synthesized separately and then combined, is particularly valuable for SAR studies as it allows for the divergent production of numerous analogs from a common intermediate. researchgate.net

Conformational Analysis and Stereochemical Influence on Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its atoms (stereochemistry). For this compound, the rigid 5-6-7 fused ring system locks the molecule into a specific conformation, which is critical for its interaction with biological targets. escholarship.org

Conformational analysis, primarily through nuclear magnetic resonance (NMR) techniques like the Nuclear Overhauser Effect (NOE), has been used to confirm the relative stereochemistry of the cyathane core. researchgate.net These studies confirm the trans-fusion of the B and C rings and the specific orientation of the substituents, which are essential features for activity. escholarship.org Any deviation from the natural conformation is expected to result in a significant loss of biological potency, as the molecule would no longer fit correctly into the highly specific binding pocket of its target protein.

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling are powerful tools for predicting and rationalizing the SAR of complex molecules like this compound. thieme-connect.de These methods can provide insights into how the molecule interacts with its biological targets at an atomic level, guiding the design of more potent and selective derivatives.

Molecular Docking: This technique can be used to predict the binding pose of this compound and its analogs within the active site of a target protein. For example, since this compound is a κ-opioid receptor agonist, molecular docking could be performed using a crystal structure of the κ-opioid receptor. jst.go.jpfrontiersin.org Such studies can reveal key interactions, such as hydrogen bonds between the C14-hydroxyl group and specific amino acid residues in the receptor, or hydrophobic interactions involving the carbon skeleton. By docking a series of derivatives, researchers can correlate the predicted binding energies and interaction patterns with experimentally observed activities, thereby building and refining an SAR model. biorxiv.orgbiorxiv.org

Pharmacophore Modeling: Based on a set of active molecules, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features required for activity. For this compound, a model could be built using the structures of other active cyathane diterpenoids. This model would then serve as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for this compound derivatives and correlating them with their measured NGF-stimulating or κ-opioid agonist activities, a predictive QSAR model can be developed.

While specific computational studies focused solely on this compound are emerging, the application of these methods to related compounds and targets demonstrates their immense potential for accelerating the exploration of this compound's therapeutic potential. mdpi.comfrontiersin.org

Advanced Analytical Techniques in Allocyathin B2 Research

High-Resolution Spectroscopic Methods for Structure and Stereochemistry

The definitive structure and relative stereochemistry of Allocyathin B2 were established primarily through high-resolution spectroscopic methods, with Nuclear Magnetic Resonance (NMR) at the forefront.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The foundational structure of this compound, a complex 5-6-7 tricyclic system, was pieced together using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net 1D techniques like ¹H and ¹³C NMR provided the initial census of protons and carbons, respectively. researchgate.net The specific chemical environment of each proton in the this compound molecule has been meticulously documented.

Table 1: ¹H NMR Spectral Data of this compound (in CCl₄)

Chemical Shift (δ) Multiplicity Coupling Constant (J) in Hz Assignment
9.37 s - 1H, Aldehyde
6.68 dd 8 and 1 H on C-11
5.84 d 8 H on C-10
3.63 dd 6 and 1 H on C-14
3.09 dd 18 and 6 1H on C-13
2.80 heptet 6 H on C-18
1.05 d 6 3H
1.01 s - 3H
0.97 s - 3H
0.96 d 6 3H

Data sourced from scientific literature. mdpi.com

To assemble the full connectivity of the carbon skeleton, researchers employed advanced 2D NMR techniques. researchgate.net These methods reveal through-bond and through-space correlations between nuclei, which are critical for constructing complex molecular frameworks. Key 2D NMR experiments used in the study of this compound and its congeners include:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks within the molecule. researchgate.netlibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To establish direct one-bond correlations between protons and the carbons they are attached to. researchgate.netoxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule and placing quaternary carbons and functional groups. researchgate.netnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close to each other in space. researchgate.net

Circular Dichroism (CD) Spectroscopy: While NMR is powerful for determining relative stereochemistry, assigning the absolute configuration often requires chiroptical methods like Circular Dichroism (CD). ntu.edu.sg CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. bhu.ac.in In the study of cyathane diterpenoids, the absolute configuration at key stereocenters, such as C-14 in this compound, has been inferred through the application of Brewster's benzoate (B1203000) rule, a method that relates the sign of the Cotton effect in the CD spectrum of a benzoate derivative to the absolute stereochemistry of the alcohol from which it was formed. mdpi.comresearchgate.net

Mass Spectrometry for Metabolite Profiling and Pathway Elucidation

Mass spectrometry (MS) is a cornerstone technique in this compound research, valued for its high sensitivity and accuracy in determining molecular weights and elemental compositions. azom.com

High-Resolution Mass Spectrometry (HRMS): HRMS has been crucial for confirming the molecular formula of this compound. mdpi.com By providing a highly accurate mass measurement, researchers can confidently determine the elemental composition. For this compound, the calculated exact mass for its molecular formula, C₂₀H₂₈O₂, is 300.2090, which matches the experimentally found mass, confirming its composition. mdpi.com This technique is routinely used to characterize both the natural product and synthetic intermediates. nih.gov

Metabolite Profiling and Pathway Elucidation: The combination of liquid chromatography and mass spectrometry (LC-MS) is a powerful tool for metabolite profiling. mdpi.com In the broader context of cyathane diterpenoids, techniques like High-Performance Thin-Layer Chromatography (HPTLC) coupled with mass spectrometry have been used to study the production and metabolic conversion of related compounds, such as the erinacines, in fungal cultures. researchgate.net This approach allows researchers to track the biosynthesis of these complex molecules, identifying precursors and downstream metabolites by detecting their characteristic molecular ions, often as adducts like [M+H]⁺ or [M+Na]⁺. mdpi.com Such studies provide insights into the potential biosynthetic pathways leading to compounds like this compound. semanticscholar.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While this compound itself is often isolated as a syrup or oil, making single-crystal X-ray analysis challenging, the technique has been indispensable in the context of its total synthesis. mdpi.comcaltech.edu

During multi-step synthetic campaigns toward this compound and related cyathanes, researchers often produce key intermediates that are crystalline. researchgate.net The structure of these intermediates can be definitively confirmed by single-crystal X-ray analysis. caltech.eduresearchgate.net This provides an anchor point, confirming the relative and absolute stereochemistry of multiple chiral centers created in the synthetic sequence. usask.ca For instance, in a synthetic approach toward an epimer of (+)-allocyathin B2, the stereochemistry of all three requisite stereogenic centers in a key tricyclic intermediate was unequivocally established using X-ray crystallography. This validation is critical for ensuring the synthetic strategy is proceeding as planned and for correctly assigning the stereochemistry of the final product. acs.org

Chromatographic Techniques for Isolation, Purification, and Analysis of Metabolites and Synthetics

Chromatography, in its various forms, is fundamental to every stage of this compound research, from its initial isolation from natural sources to the purification and analysis of synthetically derived material. tandfonline.com

Isolation and Purification from Natural Sources: The journey to obtaining pure this compound from fungal extracts, such as those from Sarcodon scabrosus, involves multiple, sequential chromatographic steps. tandfonline.com

Column Chromatography: This is the workhorse technique for the initial separation of the crude extract. tandfonline.com Typically, silica (B1680970) gel is used as the stationary phase, and a gradient of solvents, such as n-hexane and ethyl acetate (B1210297), is used as the mobile phase to separate compounds based on their polarity. tandfonline.com

Thin-Layer Chromatography (TLC): TLC is used extensively to monitor the progress of column chromatography separations and to assess the purity of collected fractions.

Preparative TLC (pTLC): For final purification of small quantities of material, pTLC is often employed to isolate the target compound from closely related impurities.

Purification and Analysis in Chemical Synthesis: In the context of total synthesis, chromatography is essential for purifying the product of each chemical reaction.

Flash Chromatography: A rapid form of column chromatography, is the standard method for purifying intermediates throughout a synthetic route. clockss.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is often used for the final purification of synthetic this compound to achieve very high purity. Furthermore, chiral HPLC is a critical analytical tool in enantioselective synthesis to determine the enantiomeric excess (ee%) of the product, confirming the success of asymmetric reactions. acs.org

Gas Chromatography (GC): GC can be used for the analysis of volatile intermediates or derivatives in a synthetic sequence. caltech.edu

Table 2: Application of Chromatographic Techniques in this compound Research

Technique Stationary Phase Application Reference
Column Chromatography Silica Gel Initial separation of crude fungal extracts; Purification of synthetic intermediates. tandfonline.com
Thin-Layer Chromatography (TLC) Silica Gel Monitoring reaction progress and fraction purity.
High-Performance Liquid Chromatography (HPLC) ODS (C18) Final purification of natural and synthetic samples; Analytical assessment of purity. acs.org
Chiral HPLC Chiral Stationary Phase Determination of enantiomeric excess in asymmetric synthesis. acs.org

Future Research Directions and Perspectives

Unexplored Biosynthetic Enzyme Characterization

The biosynthesis of cyathane diterpenoids, including Allocyathin B2, originates from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the characteristic 5-6-7 tricyclic skeleton. researchgate.netresearchgate.net Research has successfully identified the initial terpene cyclase, EriG, from Hericium erinaceum, which catalyzes the formation of the cyathane core. nih.gov Subsequent studies have reconstituted parts of the erinacine biosynthetic pathway in yeast, identifying additional enzymes like the FAD-dependent oxidase EriM and several reductases. nih.govresearchgate.net

However, the precise enzymatic steps that lead specifically to this compound, which is primarily isolated from fungi of the Cyathus genus, remain largely uncharacterized. acs.orgusask.ca The common biosynthetic precursor for cyathanes is believed to be cyatha-3,12-diene. researchgate.net The specific oxidoreductases, cytochrome P450 monooxygenases, and potentially other modifying enzymes that transform this precursor into the highly unsaturated trienal structure of this compound are yet to be discovered and functionally characterized. sci-hub.se Future research should focus on genome mining of Cyathus species and heterologous expression studies to identify and characterize these unknown enzymes. researchgate.net A complete elucidation of the biosynthetic pathway would not only provide profound insights into nature's chemical strategies but also enable biotechnological production of this compound and its derivatives. kib.ac.cn

Development of More Efficient and Sustainable Synthetic Routes

The complex, sterically congested tricyclic structure of this compound has made it a challenging and popular target for total synthesis. escholarship.orgacs.org Numerous elegant synthetic strategies have been reported, establishing key methods for constructing the 5-6-7 fused ring system. Notable approaches include Snider's use of an intramolecular carbonyl ene reaction, Trost's application of palladium- and ruthenium-catalyzed cycloisomerizations, and Nakada's implementation of a ring-expansion strategy. nih.govd-nb.infoacs.orgnih.gov

Improving Step Economy: Designing cascade reactions that can form multiple bonds and stereocenters in a single operation. researchgate.net

Enhancing Scalability: Developing robust reactions that can be performed on a larger scale to produce gram quantities of the material.

Sustainable Reagents: Replacing hazardous or expensive reagents with more environmentally benign and cost-effective alternatives.

Chemoenzymatic Synthesis: Integrating biosynthetic enzymes into synthetic routes to perform challenging transformations with high selectivity and under mild conditions, inspired by the reconstitution of cyathane biosynthetic pathways in yeast. nih.govresearchgate.net

A convergent and modular synthetic approach would be particularly valuable, allowing for the late-stage diversification of the this compound scaffold to generate a library of analogues for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

Synthetic Strategy Key Reaction Reference
Snider SynthesisIntramolecular carbonyl ene reaction acs.orgnih.gov
Trost SynthesisPd- and Ru-catalyzed 1,6-enyne cycloisomerization nih.gov
Nakada SynthesisSmI2-promoted ring expansion d-nb.info
Reddy SynthesisPrins-type reaction and ring-closing metathesis nih.gov

Deeper Mechanistic Understanding of Receptor Interactions and Cellular Pathways

Preliminary studies have revealed that this compound and related cyathanes possess significant neuromodulatory and anti-inflammatory properties. This compound has been identified as an agonist of the κ-opioid receptor (KOR). orgsyn.orgingentaconnect.com Furthermore, its corresponding xyloside, Erinacine A, is a potent inducer of Nerve Growth Factor (NGF) synthesis, suggesting a therapeutic potential for neurodegenerative diseases. nih.govacs.orgnih.gov The anti-inflammatory activity of related cyathanes has been linked to the inhibition of nitric oxide (NO) production in microglial cells, possibly through interaction with inducible nitric oxide synthase (iNOS). mdpi.comacs.org

Future research must delve deeper into the molecular mechanisms underlying these activities:

Receptor Binding: Elucidating the precise binding mode of this compound to the κ-opioid receptor through co-crystallization studies or advanced computational modeling. This would clarify the structural basis for its agonist activity and guide the design of more selective KOR ligands.

NGF Synthesis Pathway: Determining whether this compound directly stimulates NGF synthesis or acts as a prodrug that is converted to the more active Erinacine A in vivo. Investigating the downstream signaling cascades (e.g., MAPK/ERK pathways) activated by this compound in neuronal cells is crucial. dntb.gov.ua

Anti-Inflammatory Mechanisms: Confirming the direct targets of this compound in inflammatory pathways, such as its potential interaction with iNOS or other key signaling proteins like NF-κB in immune cells.

Understanding these mechanisms at a molecular level is essential for validating this compound's therapeutic targets and predicting its physiological effects.

Discovery of Novel Biological Targets and Activities

The known biological activities of this compound as a κ-opioid receptor agonist and a precursor to an NGF synthesis inducer are just the beginning. nih.govorgsyn.org The broader family of cyathane diterpenoids exhibits a wide spectrum of biological effects, including antibiotic, antimicrobial, and anticancer properties, suggesting that this compound may have additional, undiscovered biological targets. escholarship.orgingentaconnect.com

Future research should systematically screen this compound against a wider range of biological targets to uncover novel activities. Potential avenues of investigation include:

Neurotrophic Factor Modulation: Assessing the effect of this compound on other neurotrophins beyond NGF, such as Brain-Derived Neurotrophic Factor (BDNF), which has also been shown to be induced by other cyathanes. mdpi.com

Antimicrobial and Antifungal Screening: Evaluating the activity of this compound against various pathogenic bacteria and fungi, a property reported for the earliest discovered cyathins. acs.org

Oncology Targets: Investigating potential anti-proliferative or cytotoxic effects against various cancer cell lines, given the anticancer activity of some related natural products. nih.gov

Phenotypic Screening: Utilizing high-content cellular imaging and other phenotypic screening platforms to identify novel cellular effects without a preconceived target, which could point towards entirely new mechanisms and therapeutic applications.

The discovery of new targets would significantly broaden the potential applications of the this compound scaffold.

Rational Design of Next-Generation Cyathane Diterpenoids for Research Applications

A comprehensive understanding of this compound's biosynthesis, synthesis, and biological mechanisms will enable the rational design of new, superior molecules for research and therapeutic development. By leveraging structure-activity relationships (SAR) and knowledge of receptor-ligand interactions, next-generation cyathane diterpenoids can be engineered with improved properties. ingentaconnect.com

Key objectives for rational design include:

Enhanced Potency and Selectivity: Modifying the this compound core to increase affinity and selectivity for specific targets, such as the κ-opioid receptor, while minimizing off-target effects.

Improved Pharmacokinetics: Altering the molecule to enhance metabolic stability, bioavailability, and other drug-like properties.

Creation of Research Tools: Synthesizing derivatives of this compound that can be used as chemical probes. For example, incorporating fluorescent tags, biotin (B1667282) labels, or photo-activatable cross-linkers would facilitate the visualization and identification of cellular binding partners and help to further deconvolute its mechanism of action. acs.org

Novel Glycoside Analogues: Inspired by Erinacine A, designing and synthesizing novel glycosylated forms of this compound to explore how different sugar moieties affect NGF-inducing activity and other biological functions. nih.govkib.ac.cn

The development of modular synthetic routes will be critical to this effort, as it will allow for the rapid generation and testing of a diverse library of rationally designed compounds, accelerating the journey from natural product to valuable research tool or clinical candidate.

Q & A

Q. What are the established synthetic routes for Allocyathin B2, and how do researchers validate structural fidelity during synthesis?

The enantioselective total synthesis of this compound typically involves retrosynthetic analysis to identify key intermediates, such as bicyclic frameworks and stereochemical control points. For example, Wu et al. (2019) utilized palladium-catalyzed cross-coupling and asymmetric hydrogenation to construct its cyathane diterpenoid backbone . Structural validation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Researchers must cross-reference spectral data with prior literature and employ computational tools (e.g., DFT calculations) to confirm stereochemical assignments .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key techniques include:

  • Chromatography : HPLC or UPLC with chiral columns to assess purity and enantiomeric excess.
  • Spectroscopy : UV-Vis for conjugation analysis, IR for functional group identification, and NMR for structural elucidation.
  • Thermal analysis : Differential scanning calorimetry (DSC) to study phase transitions. Methodological rigor requires calibration against certified standards and replication across independent labs to minimize instrumental bias .

Q. How do researchers address challenges in isolating this compound from natural sources?

Isolation protocols often involve solvent extraction (e.g., methanol or dichloromethane) followed by column chromatography (silica gel, Sephadex LH-20). Challenges like low yield or co-eluting impurities are mitigated via orthogonal purification strategies, such as countercurrent chromatography (CCC) or preparative TLC. Documentation of solvent ratios, temperature, and pressure conditions is essential for reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in assay conditions, cell lines, or compound purity. Researchers should:

  • Compare results against standardized positive controls (e.g., ampicillin for antimicrobial assays).
  • Perform dose-response curves with triplicate measurements.
  • Validate purity via orthogonal methods (e.g., LC-MS and NMR) to rule out degradation products. Contradictions should be analyzed using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. How can enantioselective synthesis of this compound be optimized for scalability without compromising stereochemical integrity?

Scalability challenges include catalyst loading, reaction time, and solvent waste. Advanced approaches:

  • Catalyst engineering : Use chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee).
  • Flow chemistry : Improve heat/mass transfer for large-scale asymmetric hydrogenation.
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline spectroscopy. Detailed kinetic studies and DOE (design of experiments) methodologies are critical for balancing efficiency and stereoselectivity .

Q. What computational methods validate this compound’s proposed mechanisms of action in biological systems?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to predict binding affinities with target proteins (e.g., fungal cytochrome P450). Researchers must cross-validate computational results with experimental data (e.g., SPR binding assays) and address limitations such as force field accuracy. Open-source tools like PyMOL and GROMACS enhance reproducibility .

Q. How should conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in spectral assignments (e.g., NOESY cross-peaks) require:

  • Comparative analysis : Overlay spectra with synthetic analogs or known derivatives.
  • Dynamic NMR : Study temperature-dependent shifts to confirm conformational dynamics.
  • Collaborative validation : Share raw data with independent labs for peer verification. Transparent reporting of acquisition parameters (e.g., solvent, probe temperature) is mandatory .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-related experiments?

  • Detailed documentation : Record exact reagent sources (e.g., Sigma-Aldrich, ≥98% purity), instrument models, and software versions.
  • Data sharing : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv.
  • Negative controls : Include solvent-only and catalyst-free reactions to rule out artifacts .

Q. How are statistical methods applied to analyze dose-dependent effects of this compound in pharmacological studies?

  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Error analysis : Report confidence intervals (95% CI) and p-values adjusted for multiple comparisons.
  • Meta-analysis : Aggregate data from independent studies to assess effect size heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.